molecular formula C11H8INO2S B13670241 Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate

Cat. No.: B13670241
M. Wt: 345.16 g/mol
InChI Key: HVOPYMMLJKPXTN-UHFFFAOYSA-N
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Description

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an iodophenyl group and a methyl ester group.

Preparation Methods

The synthesis of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate typically involves the reaction of 2-iodoaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the methyl ester . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The iodophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Methyl 2-(2-Bromophenyl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    Methyl 2-(2-Chlorophenyl)thiazole-4-carboxylate:

The uniqueness of this compound lies in its iodophenyl group, which provides distinct electronic and steric effects, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8INO2S

Molecular Weight

345.16 g/mol

IUPAC Name

methyl 2-(2-iodophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8INO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3

InChI Key

HVOPYMMLJKPXTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2I

Origin of Product

United States

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